molecular formula C11H12ClNO2 B052682 N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide CAS No. 124958-88-9

N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide

Cat. No. B052682
M. Wt: 225.67 g/mol
InChI Key: SSIWEDYBQBOXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, also known as CAF, is a chemical compound that has been widely studied for its potential applications in scientific research. CAF is a small molecule that is easy to synthesize and has a unique structure that allows it to interact with biological systems in a variety of ways. In

Mechanism Of Action

The mechanism of action of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide is not fully understood, but it is thought to interact with biological systems through the formation of covalent bonds with proteins and other biomolecules. N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to inhibit histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting histone deacetylases, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.

Biochemical And Physiological Effects

N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application and dosage. In cancer research, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. In neuroscience, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been shown to enhance acetylcholine receptor function and improve cognitive function in animal models of Alzheimer's disease. In medicinal chemistry, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used as a building block for the synthesis of novel compounds with a range of potential therapeutic applications.

Advantages And Limitations For Lab Experiments

N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique chemical structure. However, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide also has limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, the specific biological effects of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide can vary depending on the dosage and method of administration, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, including the development of novel compounds based on its structure, the exploration of its potential therapeutic applications in a range of diseases, and the study of its mechanism of action at the molecular level. Additionally, there is a need for further research into the safety and toxicity of N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide, as well as its potential environmental impact. Overall, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide is a promising compound with a wide range of potential applications in scientific research.

Scientific Research Applications

N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used in a wide range of scientific research applications, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In neuroscience, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used to study the role of acetylcholine receptors in the brain and to develop new drugs for the treatment of Alzheimer's disease. In cancer research, N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide has been used to study the role of histone deacetylases in cancer cell growth and to develop new cancer therapies.

properties

CAS RN

124958-88-9

Product Name

N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide

InChI

InChI=1S/C11H12ClNO2/c1-2-13(8-14)10-6-4-3-5-9(10)11(15)7-12/h3-6,8H,2,7H2,1H3

InChI Key

SSIWEDYBQBOXHA-UHFFFAOYSA-N

SMILES

CCN(C=O)C1=CC=CC=C1C(=O)CCl

Canonical SMILES

CCN(C=O)C1=CC=CC=C1C(=O)CCl

synonyms

Formamide, N-[2-(chloroacetyl)phenyl]-N-ethyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sulphuryl chloride (12.7 ml) in dichloromethane (20 ml) was added dropwise to the solution of 2'-acetyl-N-ethylformanilide at 0° and the mixture stirred at 0° for 4 hours. Water (110 ml) was then added whilst maintaining the temperature below 10°. The dichloromethane layer was separated, washed with water (110 ml) and aqueous sodium chloride (6M, 250 ml) and then dried over magnesium sulphate to give a solution of 2'-(2-chloroacetyl)-N-ethylformanilide.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
2'-acetyl-N-ethylformanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

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